

7-Methoxycoumarin-4-acetic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Methoxycoumarin-4-acetic acid

Cat. No.: B556899

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An In-depth Technical Guide to 7-Methoxycoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methoxycoumarin-4-acetic acid** (MCA), a widely used fluorogenic compound. This document details its core properties, experimental applications, and the underlying principles of its use in biological and chemical research.

Core Properties of 7-Methoxycoumarin-4-acetic acid

7-Methoxycoumarin-4-acetic acid is a fluorescent probe belonging to the coumarin family of dyes. Its chemical structure incorporates a methoxy group at the 7-position, which enhances its fluorescent properties, and a carboxylic acid group at the 4-position, which provides a convenient handle for conjugation to other molecules.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **7-Methoxycoumarin-4-acetic acid** are summarized in the tables below for easy reference and comparison.

Identifier	Value
CAS Number	62935-72-2[1][2][3][4][5][6]
Molecular Formula	C ₁₂ H ₁₀ O ₅ [1][3][5]
Molecular Weight	234.20 g/mol [1][3][4]

Property	Value	Conditions/Notes
Appearance	White to pale cream powder	
Melting Point	190.0-193.0 °C (decomposes) [3]	
Solubility	Soluble in DMF (50 mg/mL), DMSO, and acetone.[3]	Slightly soluble in water.
Excitation Maximum (λ _{ex})	320-323.8 nm[1]	In methanol.
Emission Maximum (λ _{em})	378-381 nm[1]	In methanol.
Molar Extinction Coefficient (ε)	11,820 M ⁻¹ cm ⁻¹	At 323.8 nm in methanol.
Fluorescence Quantum Yield (Φ _F)	0.18	In methanol.
Stokes Shift	55-61 nm	In methanol.

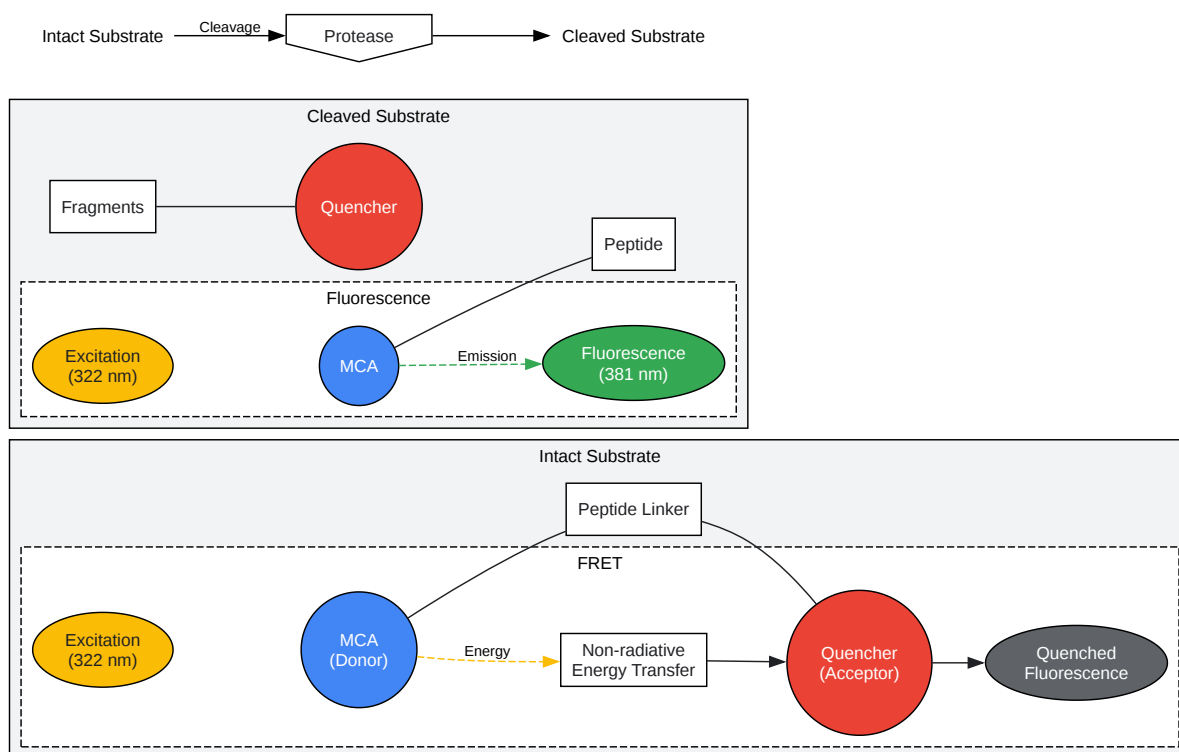
Key Applications and Experimental Protocols

The primary application of **7-Methoxycoumarin-4-acetic acid** is as a fluorescent label and as a key component in Förster Resonance Energy Transfer (FRET) based assays, particularly for monitoring protease activity.[2][7]

FRET-Based Protease Assays

In a typical FRET-based protease assay, MCA serves as the donor fluorophore and is paired with a suitable quencher molecule, such as the dinitrophenyl (DNP) group.[2][7] The donor and quencher are linked by a peptide sequence that is specifically recognized and cleaved by the protease of interest.

Principle of FRET-Based Protease Assay

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Caption: Principle of a FRET-based protease assay using an MCA-quencher pair.

This protocol provides a general framework for measuring protease activity using a FRET substrate incorporating **7-Methoxycoumarin-4-acetic acid**.

Materials:

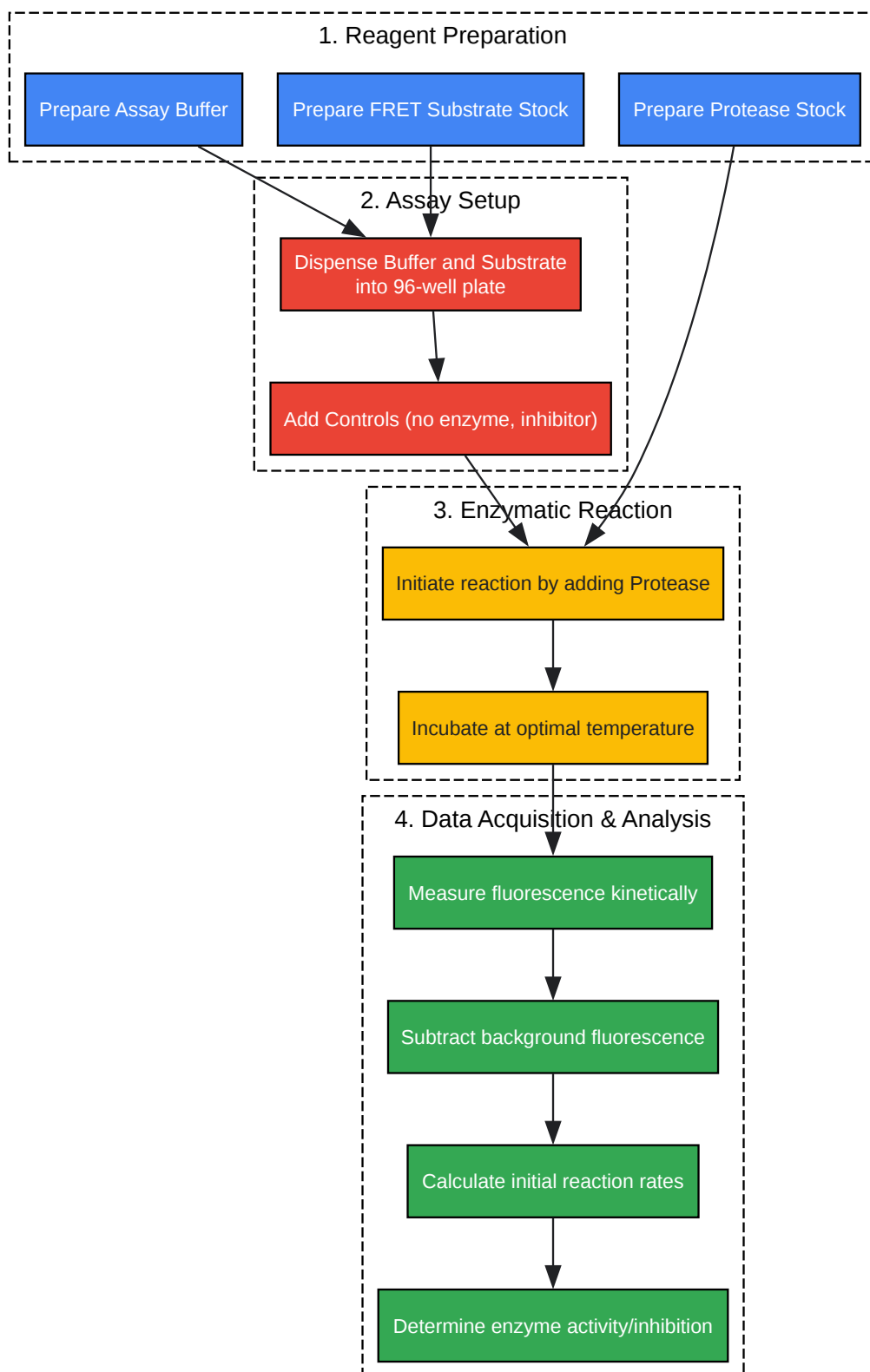
- Purified protease of interest
- FRET substrate (e.g., MCA-peptide-DNP)
- Assay buffer (optimized for the specific protease)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the FRET substrate in DMSO.
 - Prepare a stock solution of the protease in an appropriate buffer.
 - Prepare the assay buffer. The composition will depend on the protease being studied but often contains a buffering agent (e.g., Tris or HEPES), salts, and additives like detergents or reducing agents to ensure optimal enzyme activity.
- Assay Setup:
 - In a 96-well black microplate, add the assay buffer to each well.
 - Add the FRET substrate to each well to a final concentration typically in the low micromolar range.
 - Include control wells:
 - No-enzyme control: Contains buffer and substrate only, to measure background fluorescence.

- Inhibitor control: Contains buffer, substrate, and a known inhibitor of the protease to confirm assay specificity.
- Enzyme Reaction:
 - Initiate the reaction by adding the protease to the experimental wells.
 - The final enzyme concentration will depend on its activity and should be determined empirically.
- Data Acquisition:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for MCA (e.g., Ex: 322 nm, Em: 381 nm).
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
- Data Analysis:
 - Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.
 - Plot the fluorescence intensity versus time. The initial rate of the reaction (V_0) is determined from the slope of the linear portion of the curve.
 - Enzyme activity can be quantified by comparing the reaction rates under different conditions or in the presence of potential inhibitors.

Workflow for a FRET-Based Protease Assay



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Caption: A typical experimental workflow for a FRET-based protease assay.

Peptide Labeling

The carboxylic acid group of **7-Methoxycoumarin-4-acetic acid** can be activated to readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

This protocol outlines a general procedure for labeling a peptide with MCA while it is still attached to a solid-phase resin.

Materials:

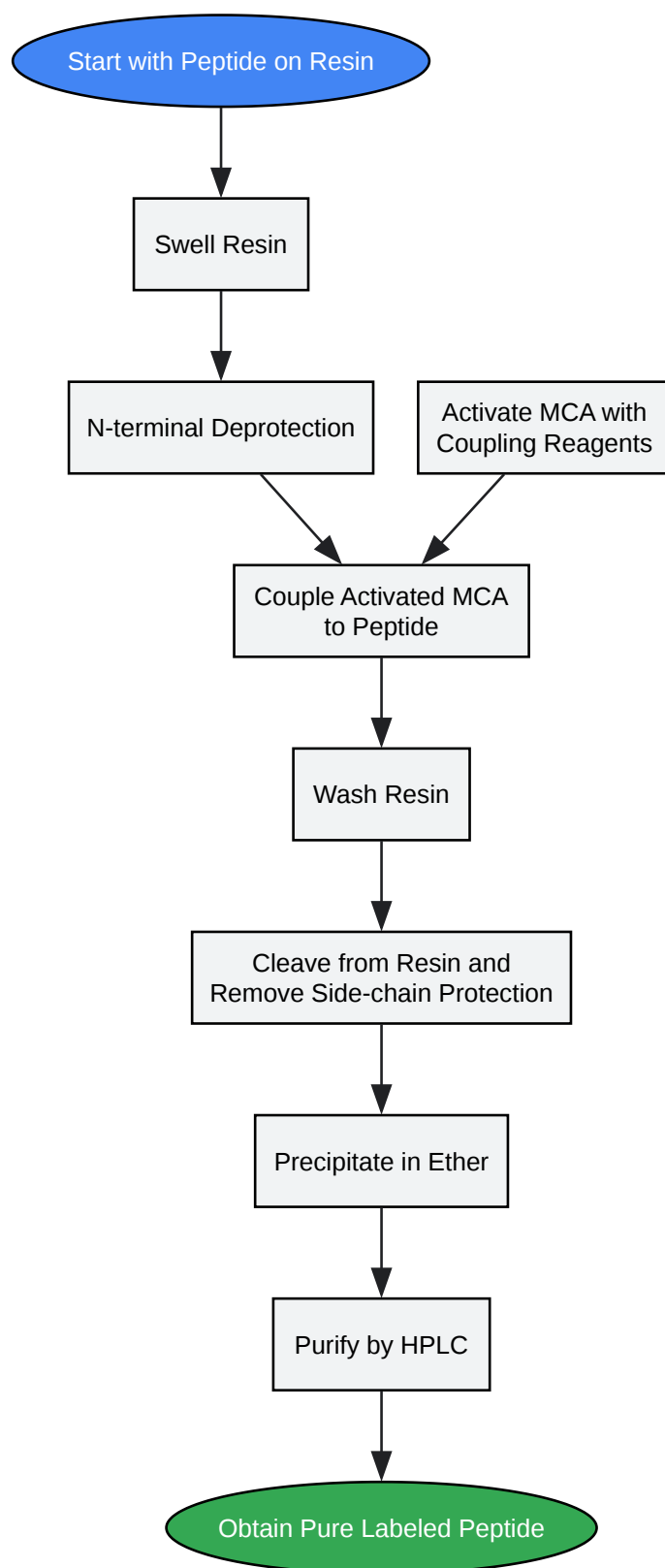
- Peptide-resin
- **7-Methoxycoumarin-4-acetic acid (MCA)**
- Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF or NMP)
- Cleavage cocktail (e.g., TFA-based)
- Ether for precipitation

Procedure:

- **Resin Swelling:** Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
- **Deprotection:** If the N-terminal amine is protected (e.g., with Fmoc), remove the protecting group using a standard deprotection solution (e.g., 20% piperidine in DMF). Wash the resin thoroughly with the solvent.
- **Activation and Coupling:**
 - In a separate vessel, dissolve MCA (typically 2-5 equivalents relative to the peptide) in the solvent.
 - Add the coupling reagents and the base to activate the carboxylic acid of MCA.

- Add the activated MCA solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
- Washing: After the coupling is complete, wash the resin extensively with the solvent to remove any unreacted reagents.
- Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
- Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge to collect the pellet, and wash with ether. The labeled peptide can then be purified using reverse-phase HPLC.

Logical Flow of Peptide Labeling and Purification



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Caption: Logical workflow for solid-phase peptide labeling with MCA.

Conclusion

7-Methoxycoumarin-4-acetic acid is a versatile and valuable tool for researchers in various fields. Its favorable spectroscopic properties and the presence of a reactive handle for conjugation make it particularly well-suited for the development of fluorescent probes and FRET-based assays. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in the laboratory.

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